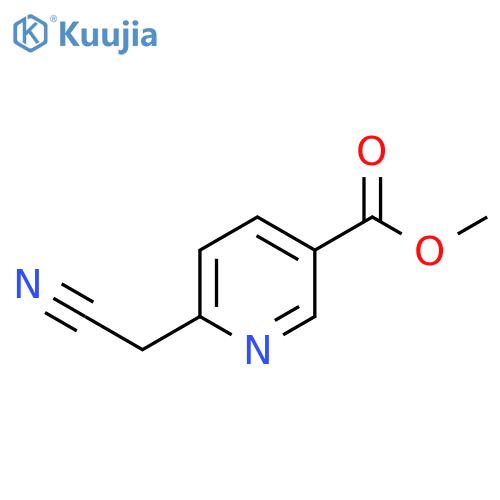Cas no 1000529-39-4 (methyl 6-(cyanomethyl)pyridine-3-carboxylate)

1000529-39-4 structure
商品名:methyl 6-(cyanomethyl)pyridine-3-carboxylate
methyl 6-(cyanomethyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-(cyanoMethyl)nicotinate
- 3-Pyridinecarboxylic acid, 6-(cyanoMethyl)-, Methyl ester
- methyl 6-(cyanomethyl)pyridine-3-carboxylate
-
- インチ: 1S/C9H8N2O2/c1-13-9(12)7-2-3-8(4-5-10)11-6-7/h2-3,6H,4H2,1H3
- InChIKey: HKDMGDHRGHVZOP-UHFFFAOYSA-N
- ほほえんだ: C1=NC(CC#N)=CC=C1C(OC)=O
計算された属性
- せいみつぶんしりょう: 176.058578g/mol
- どういたいしつりょう: 176.058578g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 176.17g/mol
- トポロジー分子極性表面積: 63Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
methyl 6-(cyanomethyl)pyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1850184-0.25g |
methyl 6-(cyanomethyl)pyridine-3-carboxylate |
1000529-39-4 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1850184-0.5g |
methyl 6-(cyanomethyl)pyridine-3-carboxylate |
1000529-39-4 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1850184-10.0g |
methyl 6-(cyanomethyl)pyridine-3-carboxylate |
1000529-39-4 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1850184-0.05g |
methyl 6-(cyanomethyl)pyridine-3-carboxylate |
1000529-39-4 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1850184-10g |
methyl 6-(cyanomethyl)pyridine-3-carboxylate |
1000529-39-4 | 10g |
$2393.0 | 2023-09-19 | ||
| Enamine | EN300-1850184-2.5g |
methyl 6-(cyanomethyl)pyridine-3-carboxylate |
1000529-39-4 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1850184-0.1g |
methyl 6-(cyanomethyl)pyridine-3-carboxylate |
1000529-39-4 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1850184-5.0g |
methyl 6-(cyanomethyl)pyridine-3-carboxylate |
1000529-39-4 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1850184-1.0g |
methyl 6-(cyanomethyl)pyridine-3-carboxylate |
1000529-39-4 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1850184-1g |
methyl 6-(cyanomethyl)pyridine-3-carboxylate |
1000529-39-4 | 1g |
$557.0 | 2023-09-19 |
methyl 6-(cyanomethyl)pyridine-3-carboxylate 関連文献
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
1000529-39-4 (methyl 6-(cyanomethyl)pyridine-3-carboxylate) 関連製品
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
